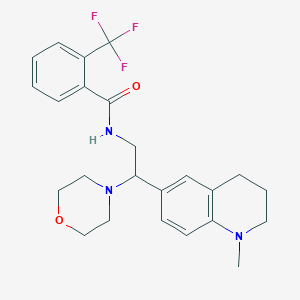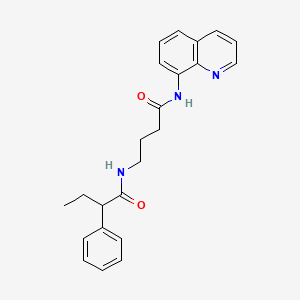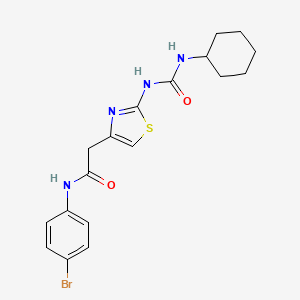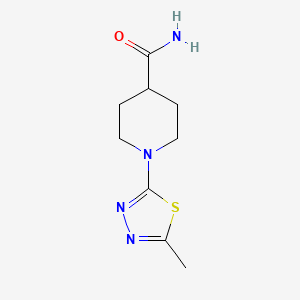![molecular formula C21H18ClN3O B2989452 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860784-71-0](/img/structure/B2989452.png)
3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a synthetic organic compound characterized by its unique molecular structure combining a chlorobenzyl group, benzimidazole, and pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves a multi-step process. One common method involves the initial formation of the benzimidazole core by condensing o-phenylenediamine with a substituted carboxylic acid under acidic conditions. The resulting benzimidazole intermediate is then alkylated with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate. Subsequently, the alkylated benzimidazole undergoes cyclization with 2-chloropyridine-3-carboxylic acid to form the target compound.
Industrial Production Methods: Industrial production of this compound may follow a similar synthetic route but is optimized for large-scale operations. This includes the use of high-throughput reactors, stringent control of reaction conditions (temperature, pressure), and continuous monitoring to ensure high yield and purity. Solvent recovery and purification steps are also integrated into the process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes a variety of chemical reactions, including:
Reduction: : Conducted under hydrogenation conditions using catalysts like palladium on carbon, resulting in the removal of oxygen functionalities or double bonds.
Substitution: : Occurs mainly on the aromatic rings, facilitated by nucleophiles or electrophiles, under conditions like Friedel-Crafts alkylation or halogenation.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Alkyl halides, Friedel-Crafts catalysts (aluminum chloride).
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used but typically include functionalized derivatives of the original compound, such as hydroxylated, reduced, or alkyl-substituted variants.
Scientific Research Applications
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : For studying molecular interactions and binding affinities in various biochemical assays.
Medicine: : Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: : Used in the development of novel materials with specific properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The exact mechanism of action for this compound is subject to ongoing research. it is believed to interact with molecular targets such as enzymes or receptors. The benzimidazole and pyridinone moieties are known to facilitate binding to biological macromolecules, influencing pathways involved in cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Compared to other benzimidazole derivatives or pyridinone-containing compounds, 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone stands out due to its unique combination of structural features. Similar compounds include:
1-(3-chlorobenzyl)-1H-benzo[d]imidazole
5,6-dimethyl-1H-benzo[d]imidazole
2(1H)-pyridinone derivatives
Each of these compounds has distinct properties and applications, but the combination of these moieties in this compound creates unique opportunities for research and development across various scientific domains.
Properties
IUPAC Name |
3-[1-[(3-chlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-13-9-18-19(10-14(13)2)25(12-15-5-3-6-16(22)11-15)20(24-18)17-7-4-8-23-21(17)26/h3-11H,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQCBDSGXQHIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)

![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)
![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)

![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)

![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)




